molecular formula C23H30ClN5O3 B4086898 2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Cat. No.: B4086898
M. Wt: 460.0 g/mol
InChI Key: OFFNWZLBVFKPIV-UHFFFAOYSA-N
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Description

2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core substituted with morpholine and phenoxy groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps, starting with the preparation of the triazine core The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or morpholine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2-cyclohexylphenoxy)methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole
  • 5-[(4-chloro-2-cyclohexylphenoxy)methyl]-1H-tetrazole
  • 3-{[2-(4-methoxybenzyl)morpholin-4-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole

Uniqueness

Compared to similar compounds, 2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-[4-(4-chloro-2-cyclohexylphenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O3/c24-18-6-7-20(19(16-18)17-4-2-1-3-5-17)32-23-26-21(28-8-12-30-13-9-28)25-22(27-23)29-10-14-31-15-11-29/h6-7,16-17H,1-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFNWZLBVFKPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

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